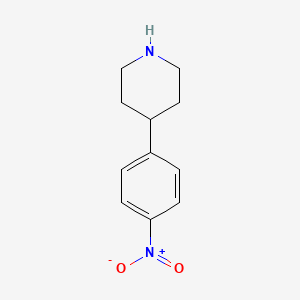

4-(4-Nitrophenyl)piperidine

Descripción

Historical Context and Early Research Significance

The emergence of 4-(4-Nitrophenyl)piperidine in the scientific literature is primarily linked to its utility as a synthetic precursor. Early research involving this compound was not centered on the molecule for its own sake, but rather on its role as a foundational fragment for constructing more complex target molecules. An early point of reference for the synthesis of this compound appeared in a 1970 publication in the Journal of the Chemical Society. prepchem.com This indicates that by this period, methods for its preparation were established, allowing it to be used as a readily available starting material for subsequent chemical transformations. Its significance in these early stages was therefore as an enabler of research, providing a reliable molecular scaffold upon which chemists could build and explore new chemical space.

Positioning within the Piperidine (B6355638) Class of Heterocyclic Compounds

The research trajectory of this compound is intrinsically linked to the chemical properties and established importance of its core structure, the piperidine ring, and the specific electronic effects of its nitrophenyl substituent.

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry. cymitquimica.com Its prevalence stems from a combination of favorable properties:

Structural Versatility : The saturated, non-aromatic nature of the piperidine ring provides a three-dimensional geometry that is often beneficial for fitting into the active sites of enzymes and receptors.

Physicochemical Properties : The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can improve aqueous solubility and facilitate key binding interactions with biological targets.

Synthetic Accessibility : A vast number of synthetic methods exist for the creation and functionalization of the piperidine ring, making it an attractive and practical choice for chemists. chemimpex.com

These characteristics have cemented the piperidine core as a "privileged structure" in drug discovery, appearing in numerous approved pharmaceutical agents. cymitquimica.com

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 26905-03-3 |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Yellow or beige powder |

| Melting Point | 94 - 95 °C |

Data sourced from Chem-Impex. chemimpex.com

The attachment of a 4-nitrophenyl group to the 4-position of the piperidine ring has a profound influence on the compound's chemical personality and directs its applications in research. The primary influences are:

Electronic Effects : The nitro group (NO₂) is a strong electron-withdrawing group. This deactivates the phenyl ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amino group (NH₂). This transformation is a critical step in many synthetic pathways, converting the electron-withdrawing substituent into an electron-donating one and providing a new reactive site for further functionalization, such as amide bond formation.

Synthetic Handle : The entire 4-nitrophenyl moiety serves as a versatile synthetic handle. The piperidine nitrogen can undergo various reactions (e.g., alkylation, acylation), while the nitro group on the phenyl ring offers a site for chemical modification. For instance, the N-Boc protected version, tert-butyl this compound-1-carboxylate, is widely used to prevent reactions at the piperidine nitrogen while other parts of the molecule are being modified. biosynce.com

The combination of the robust piperidine scaffold and the chemically versatile nitrophenyl group makes this compound a valuable and strategic choice for chemists aiming to build complex and functionally diverse molecules.

Table 2: Related Piperidine Compounds in Research

| Compound Name | CAS Number | Key Feature |

|---|---|---|

| tert-Butyl this compound-1-carboxylate | 170011-56-0 | N-Boc protected version for controlled synthesis. biosynce.com |

| This compound-2,6-dione | 954124-21-1 | Features a dione (B5365651) functional group on the piperidine ring. guidechem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSJZBOLNDWPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579699 | |

| Record name | 4-(4-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26905-03-3 | |

| Record name | 4-(4-Nitrophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26905-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 4-(4-Nitrophenyl)piperidine

Established methods for synthesizing this compound and related 4-arylpiperidines typically involve sequential reactions to build the heterocyclic core and attach the aryl group. These routes are foundational in organic synthesis and provide reliable, albeit sometimes lengthy, pathways to the target compound.

The piperidine (B6355638) ring, a six-membered heterocycle, is a common motif in pharmaceuticals and can be synthesized through numerous well-documented methods. nih.gov One of the most common starting points for 4-substituted piperidines is a pre-formed 4-piperidone (B1582916) derivative. researchgate.netrsc.org A general multi-step sequence often involves the protection of the piperidine nitrogen, functionalization at the 4-position, and subsequent deprotection.

Palladium-catalyzed cross-coupling reactions are a prominent strategy for creating the crucial carbon-carbon bond between the piperidine ring and the aryl group. researchgate.net For instance, a protected 4-piperidone can be converted into a reactive intermediate, such as a vinyl triflate or a tosylhydrazone, which then participates in a cross-coupling reaction. researchgate.net The Shapiro reaction is one such method used to generate an alkenyl lithium species from a tosylhydrazone, which can then be used in subsequent coupling steps. nih.govfigshare.com

Table 1: Example of a Multi-Step Sequence for 4-Arylpiperidine Synthesis

| Step | Description | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | N-Protection | 4-Piperidone | Benzyl bromide (BnBr), Base | 1-Benzyl-4-piperidone |

| 2 | Hydrazone Formation | 1-Benzyl-4-piperidone | Tosylhydrazide | Tosylhydrazone of 1-benzyl-4-piperidone |

| 3 | Cross-Coupling | Tosylhydrazone intermediate | Aryl halide, Palladium catalyst | 1-Benzyl-4-aryl-1,2,3,6-tetrahydropyridine |

| 4 | Reduction | Tetrahydropyridine intermediate | H₂, Palladium on carbon (Pd/C) | 1-Benzyl-4-arylpiperidine |

This table illustrates a generalized pathway for forming 4-arylpiperidines, which can be adapted for the synthesis of this compound by using a suitable 4-nitrophenyl halide in the cross-coupling step.

The introduction of the 4-nitrophenyl moiety is a critical step that can be achieved at different stages of the synthesis. The primary methods include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of piperidine or a piperidine derivative with an activated aromatic ring, such as a dinitrobenzene compound. For example, heating a dinitro-substituted benzene with piperidine can lead to the displacement of one nitro group, resulting in the formation of a nitrophenyl-piperidine adduct. mdpi.comresearchgate.net The reaction of 1,4-dimethoxy-2,5-dinitrobenzene with piperidine has been shown to yield 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, demonstrating the viability of this approach. mdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki, Negishi, or Buchwald-Hartwig couplings are powerful tools for forming C-C or C-N bonds. In the context of this compound synthesis, a piperidine-derived organozinc (Negishi) or boronic acid (Suzuki) reagent can be coupled with a 4-halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene) in the presence of a palladium catalyst. researchgate.net This approach offers high yields and functional group tolerance.

Cyclization reactions represent a major class of strategies for forming the piperidine ring itself from acyclic precursors. nih.gov These reactions involve the intramolecular formation of a carbon-carbon or carbon-nitrogen bond to close the six-membered ring. nih.gov Various methods exist, including reductive amination, radical cyclization, and acid-catalyzed ring closure. nih.govbeilstein-journals.orgorganic-chemistry.org

Polyphosphoric acid (PPA) is a viscous liquid that serves as both a strong mineral acid and a powerful dehydrating agent. ccsenet.orgresearchgate.net It is widely used in organic synthesis to promote intramolecular cyclization reactions, particularly in the construction of heterocyclic and polycyclic systems. ccsenet.orgnih.gov In the context of forming cyclic structures, PPA facilitates reactions like intramolecular acylations (e.g., Friedel-Crafts) by activating carboxylic acids or related functional groups, which then undergo ring closure onto an aromatic ring. researchgate.net

While a direct PPA-mediated synthesis of this compound from a specific acyclic precursor is not prominently detailed, the principle is applied in the synthesis of analogous structures like tetrahydroisoquinolines. nih.govnih.gov In such a reaction, an N-acyl-phenethylamine derivative undergoes a PPA-catalyzed cyclization (a Bischler-Napieralski-type reaction) to form the heterocyclic ring. nih.gov This methodology underscores the utility of PPA in constructing cyclic amine frameworks.

To maximize the yield and efficiency of a synthetic step, reaction conditions must be optimized. Factorial design is a statistical method that allows for the simultaneous study of the effects of multiple variables on a reaction outcome. Instead of testing one factor at a time, a set of experiments is designed where multiple factors (e.g., temperature, catalyst loading, reaction time) are varied systematically.

For a key cyclization or cross-coupling step in the synthesis of this compound, a factorial design could be employed to identify the optimal conditions. This approach not only finds the best combination of factors but can also reveal interactions between them.

Table 2: Hypothetical 2³ Factorial Design for a Cross-Coupling Reaction Optimization

| Experiment Run | Temperature (°C) | Catalyst Loading (mol%) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| 1 | 80 | 1 | 4 | 65 |

| 2 | 100 | 1 | 4 | 78 |

| 3 | 80 | 3 | 4 | 75 |

| 4 | 100 | 3 | 4 | 92 |

| 5 | 80 | 1 | 8 | 70 |

| 6 | 100 | 1 | 8 | 81 |

| 7 | 80 | 3 | 8 | 77 |

This interactive table presents a hypothetical example of a factorial design experiment. Analysis of these results would reveal the individual and interactive effects of temperature, catalyst loading, and time on the reaction yield, allowing for precise optimization.

Cyclization Reactions

Advanced Synthetic Approaches and Innovations

Modern organic synthesis seeks to develop more efficient, sustainable, and scalable methods. Innovations in catalysis and reaction technology have led to advanced approaches for constructing molecules like this compound.

One of the most significant recent developments is the use of flow chemistry . syrris.jprsc.org In a flow process, reagents are pumped through a series of reactors, often packed with immobilized catalysts, reagents, or scavengers. rsc.org This technique allows for multi-step syntheses to be performed in a continuous, automated fashion, significantly reducing reaction times and manual handling. syrris.jp The synthesis of complex natural products has been achieved using this paradigm, which offers precise control over reaction parameters and enhances safety and scalability. syrris.jprsc.org A multi-step synthesis of this compound could be streamlined into a continuous flow process, combining steps like N-protection, cross-coupling, and deprotection into a single, uninterrupted sequence.

Other advanced approaches include the development of novel catalytic systems. For example, iridium-catalyzed asymmetric hydrogenation of pyridinium salts and gold-catalyzed oxidative amination of alkenes provide new routes to chiral and highly functionalized piperidines. nih.gov Photoredox catalysis, which uses light to initiate radical-mediated reactions under mild conditions, has also emerged as a powerful tool for C-C bond formation and cyclization reactions. organic-chemistry.org

Intramolecular Cyclization Techniques

Intramolecular cyclization represents a powerful strategy for constructing the piperidine ring from an acyclic precursor. This approach offers control over stereochemistry and allows for the assembly of complex structures from relatively simple starting materials.

Alkene Cyclization Strategies

The formation of the piperidine ring through the cyclization of an amine onto an alkene is a common strategy. These reactions are often mediated by transition metals. For instance, palladium-catalyzed intramolecular Heck reactions can be employed to form the tetrahydropyridine precursor to the final piperidine. The general approach involves an acyclic precursor containing both an amine and a suitably positioned alkene, which upon cyclization and subsequent reduction, yields the desired 4-substituted piperidine.

Radical-Mediated Amine Cyclization

Radical cyclizations offer an alternative to metal-catalyzed methods for ring formation. In this approach, a radical is generated on a side chain of an acyclic amine precursor. This radical can then add to an unsaturated bond, such as an alkene or alkyne, within the same molecule to form the heterocyclic ring. While less common for the specific synthesis of this compound, the methodology is a valid strategy for constructing substituted piperidine cores. The process typically requires a radical initiator and careful selection of precursors to ensure the desired regioselectivity of the cyclization.

Hydrosilylation Approaches

Intramolecular hydrosilylation is another method for piperidine synthesis. This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond within a molecule that also contains an amino group. The reaction is typically catalyzed by transition metals like rhodium or platinum. The cyclization can be directed to form the six-membered piperidine ring, which can then be further functionalized. A directed cis-hydrosilylation of borylalkynes has been developed, which, while not a direct cyclization, produces crucial synthons that can be used in subsequent ring-forming reactions. researchgate.net

Asymmetric Synthesis Methods

Asymmetric synthesis is crucial for producing enantiomerically pure piperidine derivatives, which is often a requirement for pharmaceutical applications. Organocatalysis has emerged as a powerful tool for these transformations. For example, a one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction has been developed to synthesize highly functionalized tetrahydropyridines with excellent stereoselectivity. nih.gov This sequence can create multiple stereogenic centers in a single operation, providing a rapid route to chiral piperidine precursors. nih.gov Similarly, chiral phosphines have been used as catalysts in the annulation of imines with allenes to furnish functionalized piperidine derivatives with very good stereoselectivity. nih.gov

Nitro-Mannich/Reduction Cyclization

A highly effective method for synthesizing 4-arylpiperidines involves a nitro-Mannich reaction followed by a reductive cyclization. ucl.ac.uk This strategy begins with the reaction between a β-aryl substituted nitroalkane and a glyoxylate imine, which produces a β-nitroamine intermediate. ucl.ac.uk This intermediate contains the necessary functionalities for the subsequent cyclization. The reductive cyclization is then typically carried out using a reducing agent such as Et3SiH in the presence of a Lewis acid like BF3·OEt2. ucl.ac.uk This step reduces the nitro group to an amine, which then cyclizes onto the ester moiety to form the piperidine ring. This method has been successfully applied to a range of 4-aryl substituents, demonstrating its versatility. ucl.ac.uk

A study on this methodology provided the following results for the synthesis of various 4-arylpiperidines, showcasing the yields for the two-step process.

| Entry | Aryl Group (Ar) | β-Nitroamine Yield (%) | Piperidine Yield (%) |

| 1 | Phenyl | 75 | 57 |

| 2 | 4-Tolyl | 72 | 51 |

| 3 | 4-Methoxyphenyl | 80 | 50 |

| 4 | 4-Bromophenyl | 72 | 49 |

| 5 | 4-Nitrophenyl | 70 | 39 |

| 6 | 2-Methoxyphenyl | 71 | 41 |

| 7 | 2-Bromophenyl | 75 | 44 |

This table is generated based on data for the synthesis of stereochemically pure piperidines via a nitro-Mannich/reductive cyclization sequence. ucl.ac.uk

Catalytic Synthesis Methodologies

Catalytic methods, particularly those involving transition metals, are paramount in modern organic synthesis for their efficiency and selectivity. They are widely used for synthesizing 4-arylpiperidines, often by forming the crucial aryl-piperidine bond.

Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach. researchgate.net Methods such as the Suzuki, Stille, and Hiyama couplings are used to attach an aryl group to a pre-formed piperidine or tetrahydropyridine ring. For instance, 1-benzyl-4-((benzyldimethylsilyl)methyl)-1,2,3,6-tetrahydropyridine can undergo palladium-catalyzed cross-coupling with various aryl iodides and bromides to generate 4-aryl-tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.gov This method is often performed at ambient temperature and demonstrates broad functional group tolerance. nih.gov

Another powerful catalytic strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. tmc.edu This method allows for the cross-coupling of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. tmc.eduorganic-chemistry.org A subsequent reduction provides access to a wide variety of enantioenriched piperidines. organic-chemistry.org This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, is highly versatile. tmc.edu

The scope of this rhodium-catalyzed reaction has been explored with various substituted arylboronic acids, demonstrating its robustness.

| Entry | Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 4-Methoxyphenylboronic acid | 85 | 98 |

| 2 | 4-(Trifluoromethyl)phenylboronic acid | 75 | 99 |

| 3 | 4-Chlorophenylboronic acid | 82 | 98 |

| 4 | 4-Cyanophenylboronic acid | 78 | 99 |

| 5 | Naphthalen-2-ylboronic acid | 88 | 98 |

This table presents data from the Rh-catalyzed asymmetric reaction to form substituted tetrahydropyridines, precursors to chiral piperidines. tmc.edu

Gold(I) Complex Catalysis

While gold catalysis is a powerful tool for various organic transformations, including the synthesis of nitrogen-containing heterocycles, its direct application to the synthesis of this compound has not been extensively documented in scientific literature. nih.govrsc.orgmdpi.com Gold(I) catalysts, typically as soft acids, are known to activate alkynes, allenes, and alkenes towards nucleophilic attack, facilitating cyclization reactions to form piperidine rings. longdom.org For instance, gold(I) complexes have been successfully employed in the intramolecular amination of allylic alcohols with alkylamines to generate substituted piperidines. nih.gov Another approach involves the gold(I)-catalyzed spirocyclization of diyne esters to produce spirocyclic piperidines. rsc.org Although these methods demonstrate the utility of gold(I) catalysis in constructing the piperidine core, specific examples detailing the synthesis of this compound via this method remain elusive. Future research may explore the adaptation of these gold-catalyzed cyclization strategies to starting materials appropriately functionalized to yield the target compound.

Palladium-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) is a widely utilized and efficient heterogeneous catalyst for the hydrogenation of a variety of functional groups, including the reduction of nitroarenes and the saturation of N-heterocycles. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com The synthesis of this compound can be effectively achieved through the palladium-catalyzed hydrogenation of 4-(4-nitrophenyl)pyridine. This transformation involves the reduction of both the pyridine ring and the nitro group.

The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under a hydrogen atmosphere. The catalyst loading, hydrogen pressure, temperature, and reaction time are critical parameters that influence the reaction's efficiency and selectivity. While specific conditions for the complete hydrogenation of 4-(4-nitrophenyl)pyridine to this compound are not always explicitly detailed in general literature, the reduction of both functionalities is a standard application of Pd/C catalysis. wikipedia.orgcommonorganicchemistry.com

Table 1: Representative Conditions for Palladium-Catalyzed Hydrogenation

| Catalyst | Substrate | Solvent | H2 Pressure | Temperature | Reaction Time | Yield |

| 10% Pd/C | 4-(4-nitrophenyl)pyridine | Ethanol | 1 - 50 atm | Room Temp. - 80°C | 1 - 24 h | High |

Note: The conditions presented are generalized from typical palladium-catalyzed hydrogenations of nitroarenes and pyridines. Specific optimization would be required for the target molecule.

Rhodium(I) Complex Catalysis

Rhodium-based catalysts are highly effective for the hydrogenation of aromatic and heteroaromatic compounds, including functionalized pyridines. longdom.orgrsc.orgliverpool.ac.ukresearchgate.net Commercially available rhodium compounds, such as rhodium oxide (Rh₂O₃), have been shown to be active for the reduction of a wide array of unprotected pyridines under mild conditions. rsc.orgliverpool.ac.ukresearchgate.net The synthesis of this compound from 4-(4-nitrophenyl)pyridine would involve the hydrogenation of the pyridine ring. However, a key consideration with this substrate is the potential for the concurrent reduction of the nitro group.

Research on the rhodium-catalyzed hydrogenation of functionalized pyridines indicates a broad substrate scope, tolerating various functional groups. rsc.orgliverpool.ac.ukresearchgate.net The choice of solvent can be crucial, with fluorinated alcohols like trifluoroethanol (TFE) often enhancing catalytic activity.

Table 2: General Conditions for Rhodium-Catalyzed Pyridine Hydrogenation

| Catalyst | Substrate | Solvent | H2 Pressure | Temperature | Reaction Time |

| Rh₂O₃ | Functionalized Pyridine | TFE | 5 bar | 40°C | 4 - 16 h |

Note: While rhodium catalysts are effective for pyridine hydrogenation, the chemoselective reduction of the pyridine ring in the presence of a nitro group would require careful optimization of reaction conditions to potentially favor the formation of this compound over further reduction products.

Ruthenium Heterogeneous Catalysis

Ruthenium-based heterogeneous catalysts, such as ruthenium on alumina (Ru/Al₂O₃) or ruthenium on carbon (Ru/C), are well-established for the hydrogenation of aromatic and heterocyclic rings. samaterials.comsigmaaldrich.com These catalysts are known for their high activity and can be employed for the reduction of substituted pyridines to the corresponding piperidines. acs.org The synthesis of this compound from 4-(4-nitrophenyl)pyridine using a ruthenium catalyst would proceed via hydrogenation of the pyridine ring.

The catalytic activity and selectivity can be influenced by the choice of support material and the reaction conditions. Ruthenium on alumina, for instance, is noted for its versatility in various hydrogenation reactions. samaterials.com Similar to other hydrogenation catalysts, the nitro group on the substrate would also be susceptible to reduction under typical ruthenium-catalyzed hydrogenation conditions.

Table 3: Typical Conditions for Ruthenium-Catalyzed Pyridine Hydrogenation

| Catalyst | Substrate | Solvent | H2 Pressure | Temperature |

| Ru/Al₂O₃ | Substituted Pyridine | Various | 10 - 100 atm | 50 - 150°C |

Note: The conditions are general for ruthenium-catalyzed pyridine reductions. The simultaneous reduction of the nitro group is expected, leading to the formation of 4-(4-aminophenyl)piperidine if the reaction goes to completion.

Nickel Silicide Catalysis

Intermetallic nickel silicide (NiₓSiᵧ) catalysts have emerged as highly active and stable non-noble metal alternatives for hydrogenation reactions. wikipedia.org These catalysts have demonstrated broad applicability in the reduction of various unsaturated compounds, including nitroarenes and N-containing heterocycles. nih.gov The synthesis of this compound could potentially be achieved by the hydrogenation of 4-(4-nitrophenyl)pyridine using a nickel silicide catalyst.

Research has shown that nickel silicide nanoparticles supported on silica are effective for the hydrogenation of a wide range of substrates. wikipedia.org This method presents a promising, cost-effective, and robust alternative to precious metal catalysts.

Table 4: General Scope of Nickel Silicide Catalyzed Hydrogenations

| Catalyst | Substrate Type | Reaction Conditions |

| Ni-phen@SiO₂-1000 | Nitroarenes, N-Heterocycles | H₂ (10 bar), 60°C, 20 h |

Note: While nickel silicide catalysts have been shown to be effective for both nitroarene and N-heterocycle hydrogenation, the specific application to 4-(4-nitrophenyl)pyridine to yield this compound would require experimental validation.

Copper(I) and Copper(II) Catalysis

Copper-catalyzed reactions, particularly the Ullmann condensation and related C-N and C-C cross-coupling reactions, are fundamental in the synthesis of N-aryl and C-aryl compounds. wikipedia.orgthermofisher.com While these methods are powerful for creating bonds to an aromatic ring, their direct application to form the 4-arylpiperidine skeleton of this compound in a single step is not the most common approach.

Lithium Bromide Catalysis

Lithium bromide (LiBr) is not a catalyst in the traditional sense for the synthesis of this compound. Instead, it is often used as an additive in transition metal-catalyzed cross-coupling reactions, particularly those involving palladium. In such reactions, lithium bromide can act as a halide source or a ligand, influencing the catalytic cycle and improving reaction outcomes.

For instance, in palladium-catalyzed cross-coupling reactions for the formation of C-C or C-N bonds, the presence of lithium bromide can enhance the reactivity and yield. However, there is no established synthetic methodology where lithium bromide itself acts as the primary catalyst for the formation of this compound. Its role would be ancillary to a primary catalytic system, such as a palladium-catalyzed cross-coupling to form a precursor to the target molecule.

One-Pot Synthesis Applications

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net Several one-pot methodologies are applicable to the synthesis of the piperidine core structure.

An efficient route to N-substituted piperidines involves a tandem protocol that integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a single pot. mdpi.com This method avoids the use of metal catalysts and proceeds under mild conditions. mdpi.com Another convenient one-pot preparation of N-substituted 4-phenylpiperidines proceeds from the cyclization of diols with amines through bis-triflate intermediates, yielding the desired products in moderate to good yields under mild conditions. researchgate.net

Multi-component reactions (MCRs) are particularly powerful one-pot strategies for generating molecular complexity. The synthesis of highly functionalized piperidines can be achieved through a one-pot, five-component reaction involving aromatic aldehydes, amines, and acetoacetic esters, often catalyzed by an efficient and mild organo-catalyst. growingscience.comnih.gov Similarly, a related piperazine (B1678402) derivative, 1-(4-methoxyphenyl)piperazine, can be generated in situ from diethanolamine in a one-pot process before subsequent N-arylation with p-chloronitrobenzene. core.ac.uk

| Strategy | Key Steps | Starting Materials (Examples) | Key Advantages | Reference |

|---|---|---|---|---|

| Tandem Amide Activation/Cyclization | Amide activation, nitrile ion reduction, intramolecular substitution | Halogenated amides | Metal-free, mild conditions | mdpi.com |

| Cyclization via Bis-Triflate Intermediates | Formation of diol, conversion to bis-triflate, cyclization with amine | Diols, Amines | Mild conditions, good yields | researchgate.net |

| Multi-Component Reaction (MCR) | Tandem reaction of multiple starting materials | Aromatic aldehydes, Amines, β-ketoesters | High atom economy, molecular diversity | growingscience.com |

| In Situ Generation and N-Arylation | In situ formation of piperazine from diethanolamine, subsequent arylation | Diethanolamine, p-Anisidine, p-Chloronitrobenzene | Avoids isolation of carcinogenic intermediates | core.ac.uk |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of piperidine scaffolds to minimize environmental impact. nih.gov These approaches focus on using renewable resources, employing environmentally benign catalysts, and reducing waste. unibo.it

A notable green strategy is the synthesis of piperidine from furfural, an important platform chemical derived from biomass. nih.gov This transformation utilizes a surface single-atom alloy catalyst (Ru1CoNP/HAP) and proceeds via a cascade process involving amination, hydrogenation, and ring rearrangement to afford piperidine in high yields (up to 93%) under mild conditions. nih.gov

The use of green catalysts is another cornerstone of sustainable piperidine synthesis. Catalysts such as citric acid, zirconium oxychloride (ZrOCl2·8H2O), iodine, and sulfamic acid have been successfully employed in one-pot, multi-component reactions to create highly substituted piperidines. growingscience.com These catalysts are often cheaper, less toxic, and more environmentally friendly than traditional heavy metal catalysts. For instance, lactic acid has been reported as an efficient and green catalyst for the one-pot, five-component synthesis of highly substituted piperidines. nih.gov

| Catalyst | Reaction Type | Key Green Advantage | Reference |

|---|---|---|---|

| Ru1CoNP/HAP | Amination/Hydrogenation/Rearrangement | Enables use of renewable feedstock (furfural) | nih.gov |

| Citric Acid | Multi-component synthesis | Biodegradable, non-toxic, readily available | growingscience.com |

| Zirconium Oxychloride (ZrOCl2·8H2O) | Tandem reaction | Efficient and relatively benign metal catalyst | growingscience.com |

| Iodine | One-pot five-component reaction | Inexpensive and less toxic than many catalysts | growingscience.com |

| Lactic Acid | One-pot five-component reaction | Renewable, biodegradable, and efficient organo-catalyst | nih.gov |

Derivatization Strategies and Analogue Synthesis

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and exploring its potential in various applications. The piperidine nitrogen atom is a primary site for modification, allowing for the introduction of a wide array of functional groups through N-substitution. cymitquimica.com

Synthesis of Variants for Enhanced Biological Activities or Reduced Toxicity

The piperidine ring is a prevalent scaffold in pharmaceuticals, and its derivatives have been explored for a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. ajchem-a.comijnrd.org Modification of the this compound core can lead to analogues with tailored therapeutic potential.

For example, a library of piperidinol analogues was synthesized and evaluated for anti-tuberculosis activity. nih.gov Starting from a piperidinol core, various substituents were introduced, leading to the identification of compounds with minimum inhibitory concentrations (MICs) as low as 1.4 µg/mL against Mycobacterium tuberculosis. nih.gov In another study, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized and evaluated as inhibitors of steroid-5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other conditions. nih.gov This work demonstrated that introducing substituents such as diphenylacetyl or dicyclohexylacetyl at the piperidine nitrogen could produce potent and isozyme-selective inhibitors. nih.gov Furthermore, derivatives of the 4-phenyl piperidine scaffold have been designed as agonists for the mu opioid receptor, building upon the structure of known analgesics. researchgate.net

| Derivative Class | Target/Activity | Example Modification | Reference |

|---|---|---|---|

| Piperidinol Analogues | Anti-tuberculosis | N-substitution with substituted hydroxypropyl groups | nih.gov |

| N-Substituted Piperidine-4-(benzylidene-4-carboxylic acids) | Steroid-5α-reductase Inhibition | N-acylation (diphenylacetyl, dicyclohexylacetyl) | nih.gov |

| Piperidin-4-one Thiosemicarbazones | Antimicrobial/Antifungal | Derivatization of the piperidone carbonyl group | biomedpharmajournal.org |

| 4-Phenyl Piperidines | Mu Opioid Receptor Agonism | Various N-substitutions | researchgate.net |

Introduction of Functional Groups for Modulated Reactivity

The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) showcases the introduction of a variety of functional groups at the nitrogen atom, including benzoyl, benzyl, adamantanoyl, diphenylacetyl, and diphenylcarbamoyl moieties. nih.gov These substitutions are typically achieved through standard acylation or alkylation reactions, allowing for a systematic exploration of structure-activity relationships. Similarly, the synthesis of N-allyl-1-(4-nitrophenyl)-4-piperidinecarboxamide demonstrates the introduction of an allyl group, which can serve as a handle for further chemical transformations. chemscene.com Nucleophilic aromatic substitution provides another route for introducing the piperidine moiety; for instance, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine can be synthesized by reacting purified 1,4-dimethoxy-2,5-dinitrobenzene with piperidine. mdpi.com

Preparation of Substituted Piperidines for Specific Research Goals

The synthesis of substituted piperidines is often driven by specific research objectives, such as probing a biological target or developing new therapeutic agents. enamine.net The design and synthesis are tailored to optimize interactions with a receptor or enzyme active site.

A clear example is the development of inhibitors for steroid-5α-reductase isozymes 1 and 2. Researchers synthesized a series of N-substituted piperidine derivatives to identify compounds with high potency and selectivity for one isozyme over the other. nih.gov Compound 7 from this series, an N-dicyclohexylacetyl derivative, showed strong inhibition of the type 2 enzyme with an IC50 of 60-80 nM, while only moderately affecting the type 1 enzyme. nih.gov Another targeted effort involved optimizing a piperidinol hit from a high-throughput screen to develop new anti-tuberculosis agents. nih.gov Through parallel synthesis, a library of 22 analogues was created to build a structure-activity relationship (SAR) profile, leading to compounds with improved activity. nih.gov

Derivatization for Analytical Enhancement

Chemical derivatization is a technique used to modify an analyte to improve its detection or separation in an analytical system. While this compound itself can be an analyte, structurally related compounds are used as powerful derivatizing agents.

A close analogue, N-(4-aminophenyl)piperidine, has been successfully employed as a high proton affinity tag to enhance the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). rowan.edunsf.govresearchgate.net Carboxylic acids, which are typically analyzed in negative ionization mode with poor sensitivity, can be reacted with N-(4-aminophenyl)piperidine. nsf.gov This derivatization allows for highly sensitive detection in positive ionization mode, with reported improvements in detection limits ranging from 25- to 2100-fold. rowan.eduresearchgate.net

For the analysis of the piperidine core itself, pre-column derivatization can be used. A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed for the determination of piperidine by derivatizing it with 4-toluene sulfonyl chloride prior to analysis. nih.gov This strategy creates a derivative with enhanced UV absorbance, enabling sensitive and accurate quantification. nih.gov

| Derivatizing Agent | Analyte | Analytical Technique | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| N-(4-Aminophenyl)piperidine | Organic Acids (e.g., lactic, succinic) | SFC-MS | Introduce a high proton affinity tag for enhanced positive mode ESI-MS detection. | rowan.edunsf.govresearchgate.net |

| 4-Toluene Sulfonyl Chloride | Piperidine | RP-HPLC | Create a derivative with strong UV absorbance for sensitive detection. | nih.gov |

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions Involving the Chemical Compound

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and the aminolysis of various substrates by secondary alicyclic amines, including piperidine (B6355638) derivatives, has been extensively studied to elucidate the intricacies of these reaction pathways.

Aminolysis Kinetics and Mechanisms

The aminolysis of esters and related compounds often proceeds through either a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. Kinetic studies, including the analysis of reaction rates under pseudo-first-order conditions, provide crucial insights into the operative mechanism. For instance, in the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates, linear plots of the observed rate coefficient (kobsd) versus the concentration of free amine are indicative of a specific rate-determining step. In the case of methyl 4-nitrophenyl thionocarbonate reacting with piperidine, a linear relationship suggests that the formation of the tetrahedral intermediate is the rate-limiting step nih.gov.

The basicity of the attacking amine plays a pivotal role in determining the reaction rate and mechanism. A Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the amine, is a powerful tool for probing the nature of the transition state. A linear Brønsted plot with a β value of 0.25 for the aminolysis of phenyl 4-nitrophenyl thionocarbonate indicates that the formation of the tetrahedral intermediate is the rate-determining step nih.gov. However, the relationship is not always straightforward. In some cases, a change in the rate-determining step can be observed as the basicity of the amine increases researchgate.net.

Steric hindrance also significantly influences reactivity. For example, the substitution of a methoxy group with a bulkier phenoxy group in methyl 4-nitrophenyl thionocarbonate leads to lower rate constants for the initial nucleophilic attack, highlighting the impact of steric effects on the reaction kinetics nih.gov.

The electronic effects of substituents on the reacting species can be quantified using Hammett and Yukawa-Tsuno plots. These linear free-energy relationships provide valuable information about the distribution of charge in the transition state. In the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates with piperidine in acetonitrile, the Hammett plot consists of two intersecting straight lines. This nonlinearity is not due to a change in the rate-determining step but is attributed to the resonance stabilization of substrates with electron-donating groups koreascience.kr. A Yukawa-Tsuno plot, which accounts for both inductive and resonance effects, often provides a better linear correlation in such cases, yielding a ρX value of 1.03 and an r value of 0.78 koreascience.kr. Similarly, for the aminolysis of 4-pyridyl X-substituted benzoates, a nonlinear Hammett plot was also rationalized by the resonance stabilization of the ground state of substrates with electron-donating groups, with the Yukawa-Tsuno plot giving a ρX of 0.79 and an r of 0.56 .

Table 1: Hammett and Yukawa-Tsuno Parameters for Aminolysis Reactions

The reaction medium can profoundly impact the reaction mechanism. For instance, the aminolysis of 4-chloro-2-nitrophenyl benzoate proceeds through a stepwise mechanism in an aqueous medium, as evidenced by a curved Brønsted-type plot. However, in acetonitrile, the instability of the zwitterionic tetrahedral intermediate forces the reaction to proceed through a concerted mechanism koreascience.kr. This is supported by the observation that the amines are less reactive in acetonitrile than in water, despite being significantly more basic in the former koreascience.kr. This highlights the critical role of solvent in stabilizing or destabilizing charged intermediates.

In a stepwise mechanism, the reaction proceeds through one or more intermediates. In the aminolysis of esters, a zwitterionic tetrahedral intermediate (T+/-) is often formed in the initial nucleophilic attack. This can be followed by deprotonation to form an anionic tetrahedral intermediate (T-) before the expulsion of the leaving group. The rate-determining step can be either the formation of the tetrahedral intermediate (k1 step) or its breakdown to products (k2 step). For the aminolysis of methyl 4-nitrophenyl thionocarbonate with most secondary alicyclic amines, the breakdown of the intermediate is partially rate-limiting. However, with piperidine, the formation of the intermediate becomes the rate-limiting step nih.gov. In nucleophilic aromatic substitution reactions, the initial addition of the nucleophile to the aromatic ring is generally the slow, rate-limiting step nih.gov.

The distinction between a concerted and a stepwise mechanism is a central theme in the study of aminolysis reactions. A concerted mechanism involves a single transition state, whereas a stepwise mechanism involves the formation of a discrete intermediate. While the classical view of nucleophilic aromatic substitution (SNAr) involves a two-step addition-elimination sequence via a Meisenheimer complex, there is growing evidence that many SNAr reactions proceed through concerted mechanisms, particularly with good leaving groups and on less electron-poor aromatic rings stackexchange.comnih.gov. Computational studies have also suggested that the mechanism can be tuned from concerted to stepwise by the presence of electron-withdrawing substituents that stabilize the intermediate ic.ac.uk. The change from a stepwise to a concerted mechanism can be induced by factors such as the solvent, as seen in the aminolysis of 4-chloro-2-nitrophenyl benzoate where the mechanism shifts from stepwise in water to concerted in acetonitrile koreascience.kr.

Electrophilic Properties and Interactions

The nitrophenyl component of 4-(4-nitrophenyl)piperidine is characterized by its electrophilic nature, a direct consequence of the strong electron-withdrawing properties of the nitro group (-NO₂). This group significantly reduces the electron density of the aromatic ring through both inductive and resonance effects. cymitquimica.com This electronic influence makes the phenyl ring susceptible to nucleophilic attack, a reactivity pattern known as nucleophilic aromatic substitution (SₙAr).

While SₙAr reactions are most common on aromatic rings bearing multiple strong electron-withdrawing groups, the single nitro group in this compound activates the ring towards such transformations. nih.gov For instance, piperidine itself is known to react with dinitro- and trinitrobenzene derivatives to displace a nitro group or another suitable leaving group. consensus.app In the case of this compound, the positions ortho to the nitro group are the most activated sites for potential nucleophilic attack. This inherent reactivity makes the compound a useful intermediate in the synthesis of more complex molecules. mdpi.com

Cyclization Reactions and Intramolecular Processes

Piperidine derivatives are frequently employed as scaffolds in the synthesis of complex polycyclic systems through various cyclization reactions. researchgate.netacs.org These transformations can involve the formation of new rings by leveraging the nucleophilicity of the piperidine nitrogen or by functionalizing the carbon framework of the ring. Common strategies include intramolecular Michael additions, reductive aminations, and transition metal-catalyzed cyclizations. nih.govresearchgate.net

However, the substitution pattern on associated aromatic rings can dramatically influence the outcome of these reactions. Research on an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes revealed that the presence of a strong electron-withdrawing group, specifically a nitro group, on the 4-position of the phenyl ring completely inhibited the desired cyclization reaction. nih.gov This finding underscores the profound electronic impact of the nitrophenyl moiety, which can deactivate the system towards certain types of intramolecular processes that may be viable with other aryl substituents.

Redox Chemistry of the Nitrophenyl Moiety

The redox chemistry of this compound is primarily centered on the nitrophenyl group, which can undergo reduction, and the piperidine ring, which is susceptible to oxidation.

One of the most synthetically valuable reactions of this compound is the reduction of the nitro group to a primary amino group (-NH₂), yielding 4-(4-aminophenyl)piperidine. This transformation is a cornerstone of organic synthesis as it provides a route to anilines, which are versatile precursors for pharmaceuticals, dyes, and polymers. organic-chemistry.org A wide array of reagents and conditions can be employed to achieve this reduction with high efficiency and chemoselectivity.

Common methods for this conversion include catalytic hydrogenation and the use of dissolving metals in acidic media. scispace.com Catalytic hydrogenation is often favored for its clean reaction profile and high yields. rsc.orgrsc.org

| Method | Reagents/Catalyst | Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Varies (pressure, temperature, solvent) | rsc.orgrsc.org |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl | Often requires heating | scispace.com |

| Transfer Hydrogenation | Formic acid, Hydrazine | Often requires a metal catalyst (e.g., Fe, Pd) | organic-chemistry.org |

| Other Reductants | NaBH₄/Pd-C, SnCl₂, Samarium(0) | Specific to reagent; often mild conditions | organic-chemistry.orgscispace.com |

While the electron-deficient nitrophenyl ring is generally resistant to oxidation, the saturated piperidine ring can undergo oxidative transformations. The potential sites for oxidation are the nitrogen-hydrogen (N-H) bond and the carbon-hydrogen (C-H) bonds, particularly those alpha to the nitrogen atom (at the C2 and C6 positions). acs.org

Contact with oxidizing agents can lead to the oxidation of the secondary amine, potentially forming various products depending on the reagent and conditions. biosynce.com Theoretical and experimental studies on the parent piperidine molecule have shown that oxidation can lead to dehydrogenation, forming products such as 2,3,4,5-tetrahydropyridine or fully aromatized pyridine. acs.orggoogle.com For instance, the catalytic dehydrogenation of piperidine to pyridine can be achieved at high temperatures over platinum or palladium catalysts. google.com The OH-initiated photo-oxidation of piperidine proceeds via H-abstraction from both C-H and N-H bonds, leading to imines and other minor products. acs.org Similar oxidative pathways, such as the formation of N-acyliminium ions, are known for N-protected piperidines, which then act as potent electrophiles for further reactions. nih.gov

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic analysis is fundamental in confirming the identity and purity of 4-(4-Nitrophenyl)piperidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, UV-Vis spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the nitrophenyl group and the aliphatic protons of the piperidine (B6355638) ring. The aromatic protons typically appear as two doublets in the downfield region (around 7.5-8.2 ppm) due to the electron-withdrawing effect of the nitro group. The protons on the piperidine ring would produce more complex multiplets in the upfield region. The proton at the C4 position, being benzylic, would be expected at a distinct chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the nitrophenyl ring and the piperidine ring. The carbon atom attached to the nitro group (C-NO₂) and the carbon atom at the junction of the two rings (C4 of the piperidine) would have characteristic chemical shifts. The chemical shifts for the piperidine ring carbons are typically found in the range of 20-50 ppm, while the aromatic carbons appear between 110-160 ppm.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.1-8.2 (d) | Aromatic (ortho to NO₂) |

| ~7.4-7.5 (d) | Aromatic (meta to NO₂) |

| ~3.0-3.2 (m) | Piperidine (axial H at C2, C6) |

| ~2.6-2.8 (m) | Piperidine (equatorial H at C2, C6) |

| ~2.5-2.7 (m) | Piperidine (H at C4) |

| ~1.7-1.9 (m) | Piperidine (axial H at C3, C5) |

| ~1.5-1.7 (m) | Piperidine (equatorial H at C3, C5) |

| ~1.5 (br s) | NH |

| *Predicted data based on typical values for similar structures. Precise experimental data is not currently available in the searched literature. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the N-H bond of the secondary amine, and the C-H and C-C bonds of the aromatic and aliphatic parts of the molecule.

Key expected vibrational frequencies include:

N-O stretching (nitro group): Strong, asymmetric and symmetric stretching bands typically appear around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.

N-H stretching (piperidine): A moderate absorption band is expected in the region of 3300-3500 cm⁻¹.

C-H stretching (aromatic): Signals are typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Signals are typically observed below 3000 cm⁻¹.

C=C stretching (aromatic): Peaks are expected in the 1400-1600 cm⁻¹ region.

| IR Absorption Bands (Predicted) |

| Frequency (cm⁻¹) |

| ~3300-3500 |

| >3000 |

| <3000 |

| ~1520 |

| ~1345 |

| ~1400-1600 |

| Predicted data based on typical values for similar functional groups. Precise experimental data is not currently available in the searched literature. |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-nitrophenyl group in this compound contains a chromophore that is expected to absorb UV radiation. The presence of the nitro group, a strong electron-withdrawing group, conjugated with the phenyl ring, typically results in a strong absorption band. For similar nitrophenyl compounds, the maximum absorption wavelength (λmax) is often observed in the range of 250-300 nm, corresponding to π → π* electronic transitions.

| UV-Vis Spectroscopy (Predicted) |

| λmax (nm) |

| ~250-300 |

| Predicted data based on typical values for similar chromophores. Precise experimental data is not currently available in the searched literature. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation. The molecular ion peak ([M]⁺) for this compound would be expected at m/z 206.

The fragmentation of this compound is expected to involve cleavage of the piperidine ring and loss of the nitro group. Common fragmentation pathways for piperidine derivatives include the loss of alkyl radicals from the ring. For aromatic nitro compounds, characteristic losses of NO (30 Da) and NO₂ (46 Da) are common.

| Mass Spectrometry (Predicted Fragments) |

| m/z |

| 206 |

| 176 |

| 160 |

| Various |

| Predicted data based on common fragmentation patterns of related structures. Precise experimental data is not currently available in the searched literature. |

Crystallographic Studies

Crystallographic studies, particularly X-ray crystallography, provide the most definitive evidence for the three-dimensional structure of a molecule in the solid state.

X-ray Crystallography for Molecular and Crystal Structures

A full X-ray crystallographic analysis would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also provide details about the crystal packing, including intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.

| Crystallographic Data (Hypothetical) |

| Parameter |

| Crystal System |

| Space Group |

| Conformation |

| Substituent Position |

| Hypothetical data based on crystallographic studies of similar molecules. Precise experimental data is not currently available in the searched literature. |

Analysis of Conformation (e.g., Chair Conformation of Piperidine Ring)

The conformational analysis of this compound and its derivatives is crucial for understanding its steric and electronic properties, which in turn influence its reactivity and intermolecular interactions. The piperidine ring, a six-membered saturated heterocycle, typically adopts a low-energy chair conformation to minimize angular and torsional strain.

In derivatives of piperidine, the ring is consistently found to adopt a chair conformation. For instance, in the structurally related compound 1-(4-Nitrophenyl)-4-piperidinol, the piperidinol ring is confirmed to be in a chair conformation udayton.edu. Similarly, studies on other complex molecules containing a piperidine moiety, such as N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide and 8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one, also report the piperidine ring in a distinct chair conformation iucr.orgnih.gov. This conformation is characterized by specific puckering parameters and torsion angles. The substituents on the piperidine ring can orient themselves in either axial or equatorial positions, with the equatorial orientation generally being more stable for bulky substituents to avoid steric hindrance from 1,3-diaxial interactions. For the this compound molecule, the 4-nitrophenyl group is expected to preferentially occupy the equatorial position to achieve maximum thermodynamic stability.

Table 1: Puckering Parameters for a Piperidine Ring in a Related Compound

| Parameter | Value | Reference |

|---|---|---|

| Q (Å) | 0.559 (2) | iucr.org |

| θ (°) | 178.1 (2) | iucr.org |

| φ (°) | 199 (8) | iucr.org |

Hydrogen Bonding and Supramolecular Assembly

The molecular structure of this compound, featuring a secondary amine (N-H group) and a nitro group (-NO2), provides sites for both hydrogen bond donation and acceptance. These interactions are fundamental to the formation of its crystal lattice and supramolecular assemblies.

Polymorphism Investigations and Solvent Selection

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms that differ in their molecular packing arrangements but have the same chemical composition. These different forms, or polymorphs, can exhibit distinct physical properties. The investigation of polymorphism is critical in materials science and pharmaceuticals.

The selection of a solvent is a key factor in controlling the crystallization process and selectively obtaining a desired polymorph. Different solvents can influence nucleation kinetics and the relative stability of different crystal forms, a phenomenon known as solvent-controlled polymorphic selectivity researchgate.net. For example, solvents with different polarities or hydrogen bonding capabilities can interact differently with the solute molecules, favoring the formation of specific crystal packing arrangements researchgate.netchemrxiv.org. In the case of ritonavir, for instance, crystallization from solvents like acetone and acetonitrile resulted in an elongated plate-like morphology for one polymorph, while more needle-like crystals were obtained from ethyl acetate and toluene nih.gov. Although specific polymorphism studies on this compound are not detailed in the provided context, it is a common phenomenon for organic molecules with functional groups capable of directional interactions. A systematic screening of various solvents would be the standard approach to discover and characterize potential polymorphs of this compound.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the analysis, purification, and purity assessment of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) are powerful applicable techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of organic compounds. A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of moderately polar compounds like this compound.

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol jocpr.comresearchgate.net. Isocratic or gradient elution can be applied to achieve optimal separation of the main compound from any impurities. Detection is often performed using a UV-Vis detector, as the nitrophenyl group in the molecule contains a strong chromophore. For compounds lacking a strong chromophore, pre-column derivatization can be used to attach a UV-active tag jocpr.comresearchgate.net. The method would be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for routine analysis jocpr.com.

Table 2: Illustrative RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water mixture |

| Detection | UV-Vis at a specific wavelength (e.g., 290 nm) nih.gov |

| Flow Rate | 1.0 mL/min jocpr.comnih.gov |

| Temperature | 35°C jocpr.com |

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to HPLC for both analytical and preparative separations twistingmemoirs.com. This technique primarily uses supercritical carbon dioxide as the mobile phase, often with a small amount of an organic co-solvent (modifier) like methanol twistingmemoirs.com. SFC offers several advantages, including faster separations, reduced organic solvent consumption, and lower backpressure twistingmemoirs.com.

When coupled with a mass spectrometer (MS), SFC-MS becomes a powerful tool for the analysis and purification of compounds. The mass detector provides high sensitivity and selectivity, allowing for the confident identification of the target compound and its impurities based on their mass-to-charge ratios semanticscholar.org. SFC-MS is particularly well-suited for the purification of pharmaceutical compounds, offering significant time savings in post-purification processing (e.g., solvent evaporation) compared to traditional LC-MS americanpharmaceuticalreview.com. For compounds like this compound, SFC-MS can provide efficient separation from structurally similar impurities. In some cases, derivatization with a high proton affinity tag can be employed to enhance detection sensitivity in positive ionization mode researchgate.netnsf.govrowan.edu.

Other Analytical Techniques

Beyond chromatographic techniques, a suite of other analytical methods is essential for the comprehensive characterization of this compound. These techniques provide information about the compound's structure, composition, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H bond of the piperidine ring and the N-O bonds of the nitro group researchgate.net.

Melting Point Analysis: The melting point is a fundamental physical property used as an indicator of purity. A sharp melting point range typically suggests a high degree of purity researchgate.net.

Lack of Specific Research Data Precludes Article Generation on "this compound"

A thorough investigation of scientific literature reveals a significant gap in dedicated research on the chemical compound this compound, specifically concerning its computational and in-silico properties as requested. Despite extensive searches for data related to Density Functional Theory (DFT) calculations, molecular dynamics simulations, and molecular docking studies for this exact molecule, no specific studies were identified that would allow for the creation of a detailed and scientifically accurate article adhering to the provided outline.

While research exists for structurally similar compounds—such as those containing a piperidine or a nitrophenyl moiety—this information is not directly applicable to this compound. Extrapolating findings from different, albeit related, molecules would not meet the required standards of scientific accuracy and specificity for an article focused solely on the requested compound.

The available literature includes computational studies on various piperidine derivatives and other molecules with nitrophenyl groups. For instance, DFT calculations have been performed on compounds like piperidinium (B107235) 4-nitrophenolate and N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide. However, the substitution patterns and, in some cases, the core ring structures of these molecules differ significantly from this compound, leading to distinct electronic and conformational properties.

Similarly, while molecular dynamics and docking studies are common for various pharmaceutically relevant piperidine-containing molecules, none of the retrieved studies specifically investigated the interactions and dynamics of this compound.

Consequently, without foundational research data on equilibrium optimization, geometric parameters, vibrational frequencies, reactivity properties, polymorphic forms, molecular dynamics, and specific molecular docking interactions of this compound, it is not possible to generate the requested in-depth scientific article. The creation of such a document would necessitate primary research involving novel computational chemistry work, which is beyond the scope of this request.

Therefore, the article on the "Computational Chemistry and In Silico Investigations" of this compound cannot be produced at this time due to the absence of the requisite primary scientific data in the public domain.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis is a cornerstone of computational drug discovery, employed to predict and understand how a small molecule (the ligand), such as 4-(4-Nitrophenyl)piperidine, binds to a biological target, typically a protein. This is most commonly achieved through molecular docking simulations.

In these simulations, the three-dimensional structure of this compound is computationally "docked" into the binding site of a target protein. The process evaluates numerous possible conformations and orientations of the ligand within the binding pocket, scoring them based on the favorability of the resulting intermolecular interactions. Key interactions that are analyzed include:

Hydrogen Bonds: The piperidine (B6355638) nitrogen of this compound can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The oxygen atoms of the nitro group are strong hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl and piperidine rings provide hydrophobic surfaces that can form favorable interactions with nonpolar amino acid residues in the protein's binding site.

Pi-Pi Stacking: The aromatic nitrophenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These analyses reveal the most probable binding mode of the compound and highlight the key amino acid residues involved in the interaction, providing a structural basis for its biological activity. nih.govceur-ws.orgresearchgate.net

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond (Donor) | Piperidine N-H | Aspartate, Glutamate (B1630785), Serine |

| Hydrogen Bond (Acceptor) | Nitro Group (Oxygens) | Arginine, Lysine, Serine |

| Hydrophobic | Phenyl Ring, Piperidine Ring | Leucine, Valine, Isoleucine |

| Pi-Pi Stacking | Nitrophenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Binding Affinity Calculations

While molecular docking predicts the binding pose, binding affinity calculations aim to quantify the strength of the interaction between the ligand and its target protein. nih.gov This is often expressed as the binding free energy (ΔG) or the inhibition constant (Ki). Lower values indicate a stronger and more stable interaction.

Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently used. researchgate.net These techniques calculate the binding free energy by considering various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. rsc.orgchemrxiv.org Such calculations are critical for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. For this compound, these calculations would predict its potency towards a specific protein target.

Table 2: Illustrative Binding Affinity Calculation Results

| Target Protein | Computational Method | Predicted Binding Free Energy (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Protein Kinase X | MM/GBSA | -8.5 | ~250 nM |

| Receptor Y | MM/PBSA | -7.2 | ~1.5 µM |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. researchgate.net For this compound, DFT calculations can determine its optimized molecular geometry, vibrational frequencies, and electronic structure. These calculations form the basis for more detailed analyses like Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis, providing deep insights into the molecule's reactivity and charge distribution.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is invaluable for identifying the regions of a molecule that are electron-rich or electron-poor, which in turn predicts its reactive behavior and intermolecular interaction sites. researchgate.netajchem-a.com

In an MEP map of this compound:

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. For this molecule, the highest negative potential would be concentrated around the oxygen atoms of the nitro group, indicating their role as primary sites for hydrogen bonding.

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The hydrogen atom on the piperidine nitrogen would exhibit a positive potential, marking it as a potential hydrogen bond donor site.

Neutral Potential (Green): These areas, typically the carbon-hydrogen regions of the rings, are less reactive.

The MEP analysis provides a clear rationale for the molecule's interaction patterns observed in docking studies. researchgate.net

Table 3: Summary of MEP Analysis for this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitro Group Oxygens | Strongly Negative (Red) | Electrophilic Attack / H-Bond Acceptor |

| Piperidine N-H | Positive (Blue) | Nucleophilic Attack / H-Bond Donor |

| Aromatic Ring | Slightly Negative to Neutral | Pi-stacking Interactions |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org These two orbitals are critical in determining chemical reactivity.

HOMO: Represents the ability of a molecule to donate electrons.

LUMO: Represents the ability of a molecule to accept electrons.

Table 4: Representative FMO Calculation Data

| Parameter | Hypothetical Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicates moderate kinetic stability |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.govlongdom.org Computational SAR methods, such as three-dimensional quantitative SAR (3D-QSAR), are used to build predictive models. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D steric and electrostatic properties of a series of related compounds with their known biological activities. mdpi.com

For this compound, a computational SAR study would involve analyzing a set of its derivatives with modifications at different positions (e.g., substituents on the phenyl ring or piperidine). The resulting 3D-QSAR model would generate contour maps highlighting regions where certain properties (e.g., bulky groups, positive charge) increase or decrease activity. These models are highly valuable for rationally designing new, more potent analogs. researchgate.net

Table 5: Illustrative SAR Data for this compound Derivatives

| Derivative Modification | Relative Activity (IC50) | SAR Interpretation |

|---|---|---|

| Parent Compound (this compound) | 1.0x | Baseline activity |

| Addition of a methyl group to piperidine | 0.8x | Steric hindrance may be unfavorable |

| Replacing Nitro with a Cyano group | 1.5x | Electron-withdrawing nature is important |

| Replacing Nitro with an Amino group | 0.1x | Electron-withdrawing group is crucial for activity |

Pharmacological and Biological Research Applications Mechanistic & Theoretical Focus

Enzyme Inhibition Studies

Derivatives of the 4-(4-nitrophenyl)piperidine structure have been a focal point in enzyme inhibition research. The core structure provides a versatile template that can be modified to target the active sites of specific enzymes, leading to the modulation of their catalytic activity.

Mechanisms of Enzyme Interaction and Inhibition

The primary mechanism through which these compounds exert their effects is by binding to enzymes, thereby preventing the natural substrate from accessing the active site. This interaction can be competitive, non-competitive, or a mixed-type inhibition.

For instance, a novel series of 4-nitrophenylpiperazine derivatives has been synthesized and evaluated as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov One particularly potent derivative, featuring an indole (B1671886) moiety, was found to exhibit a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.gov Enzyme kinetics analysis of this compound revealed a mixed-inhibition mechanism, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking studies further elucidated these interactions, showing that the piperazine (B1678402) ring helps to correctly orient the substituted parts of the molecule within the enzyme's active site. nih.govresearchgate.net

Another area of study involves the cytochrome P450 (CYP) family of enzymes, which are crucial for drug metabolism. Piperine, a compound containing a piperidine (B6355638) ring, has been shown to be a time-, concentration-, and NADPH-dependent inhibitor of CYP3A. nih.gov The mechanism involves the formation of reactive intermediates, such as carbene and ortho-quinone, which lead to the inactivation of the enzyme. nih.gov This demonstrates how the piperidine scaffold can be involved in complex, mechanism-based inactivation of key metabolic enzymes.

Interactive Table: Tyrosinase Inhibition by a 4-Nitrophenylpiperazine Derivative

| Compound | Target Enzyme | Inhibition Type | IC50 Value (μM) |

|---|

Disruption of Metabolic Pathways

By inhibiting specific enzymes, this compound derivatives can effectively disrupt entire metabolic pathways. The inhibition of tyrosinase, for example, directly interferes with the melanin biosynthesis pathway, which has implications for treating hyperpigmentation disorders. nih.gov